molecular formula C11H10BrN3O3 B6201959 5-bromo-2-hydroxy-3-(6-methoxypyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one CAS No. 2742653-66-1

5-bromo-2-hydroxy-3-(6-methoxypyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one

Katalognummer B6201959
CAS-Nummer: 2742653-66-1
Molekulargewicht: 312.1
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-hydroxy-3-(6-methoxypyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one (5-Br-2-OH-3-MP-6-Me-3,4-DHPM-4-one) is a synthetic compound of pyrimidine derivatives. It is a potent inhibitor of cyclin-dependent kinase (CDK) and has been widely studied for its potential therapeutic applications. 5-Br-2-OH-3-MP-6-Me-3,4-DHPM-4-one has been found to be an effective inhibitor of CDK1, CDK2 and CDK4, and has been used in a variety of scientific studies, including those related to cancer, inflammation, and other diseases.

Wirkmechanismus

5-Br-2-OH-3-MP-6-Me-3,4-DHPM-4-one is a potent inhibitor of cyclin-dependent kinase (5-bromo-2-hydroxy-3-(6-methoxypyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one). 5-bromo-2-hydroxy-3-(6-methoxypyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one is an enzyme that plays an important role in the regulation of cell cycle progression. 5-Br-2-OH-3-MP-6-Me-3,4-DHPM-4-one binds to the active site of 5-bromo-2-hydroxy-3-(6-methoxypyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one, blocking its activity and preventing the phosphorylation of proteins that are critical for cell cycle progression. As a result, 5-Br-2-OH-3-MP-6-Me-3,4-DHPM-4-one inhibits the growth of various cancer cell lines in vitro.
Biochemical and Physiological Effects
5-Br-2-OH-3-MP-6-Me-3,4-DHPM-4-one has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines in vitro, as well as to have anti-inflammatory and anti-fibrotic activity. Additionally, it has been found to have potential therapeutic applications in the treatment of arthritis, asthma, and other inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

The use of 5-Br-2-OH-3-MP-6-Me-3,4-DHPM-4-one in laboratory experiments has a number of advantages and limitations. The primary advantage of using this compound is its ability to effectively inhibit the activity of cyclin-dependent kinase (5-bromo-2-hydroxy-3-(6-methoxypyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one). This allows researchers to study the effects of 5-bromo-2-hydroxy-3-(6-methoxypyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one inhibition on various cell lines and to develop potential therapeutic applications for the compound. However, the use of 5-Br-2-OH-3-MP-6-Me-3,4-DHPM-4-one also has some limitations. For example, the compound is not very soluble in water, which can make it difficult to use in experiments. Additionally, the compound is not very stable, and can degrade over time, which can limit its usefulness in long-term experiments.

Zukünftige Richtungen

There are a number of potential future directions for research related to 5-Br-2-OH-3-MP-6-Me-3,4-DHPM-4-one. One potential direction is to further study the compound’s potential therapeutic applications, including its potential use in the treatment of cancer, inflammation, and other diseases. Additionally, further research could be done to explore the compound’s potential to inhibit other 5-bromo-2-hydroxy-3-(6-methoxypyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-ones, as well as other enzymes involved in cell cycle progression. Finally, further research could be done to improve the stability and solubility of the compound, in order to make it more useful in laboratory experiments.

Synthesemethoden

5-Br-2-OH-3-MP-6-Me-3,4-DHPM-4-one can be synthesized through a three-step process. The first step involves reacting 5-bromo-2-hydroxy-3-(6-methoxypyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one with a base such as sodium hydroxide to form a salt of the compound. The second step involves reacting the salt with a reducing agent such as sodium borohydride to reduce the bromine atom to a hydrogen atom. The third step involves reacting the reduced compound with a base such as sodium hydroxide to form the final product.

Wissenschaftliche Forschungsanwendungen

5-Br-2-OH-3-MP-6-Me-3,4-DHPM-4-one has been studied extensively for its potential therapeutic applications. It has been found to be an effective inhibitor of 5-bromo-2-hydroxy-3-(6-methoxypyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one1, 5-bromo-2-hydroxy-3-(6-methoxypyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one2, and 5-bromo-2-hydroxy-3-(6-methoxypyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one4, and has been used in a variety of scientific studies, including those related to cancer, inflammation, and other diseases. In particular, 5-Br-2-OH-3-MP-6-Me-3,4-DHPM-4-one has been found to have potential anti-cancer activity, as it has been shown to inhibit the growth of various cancer cell lines in vitro. Additionally, it has been found to have anti-inflammatory and anti-fibrotic activity, and to have potential therapeutic applications in the treatment of arthritis, asthma, and other inflammatory diseases.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-bromo-2-hydroxy-3-(6-methoxypyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one' involves the condensation of 6-methoxypyridin-3-amine with ethyl acetoacetate, followed by bromination and cyclization to form the final product.", "Starting Materials": [ "6-methoxypyridin-3-amine", "ethyl acetoacetate", "bromine" ], "Reaction": [ "Step 1: Condensation of 6-methoxypyridin-3-amine with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-(6-methoxypyridin-3-yl)-3-oxopropanenitrile.", "Step 2: Bromination of the nitrile group using bromine in the presence of a catalyst such as phosphorus tribromide to form 5-bromo-3-(6-methoxypyridin-3-yl)-3-oxopentanenitrile.", "Step 3: Cyclization of the nitrile group with the hydroxyl group using a base such as potassium carbonate to form the final product, 5-bromo-2-hydroxy-3-(6-methoxypyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one." ] }

CAS-Nummer

2742653-66-1

Molekularformel

C11H10BrN3O3

Molekulargewicht

312.1

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.